

# beta-Damascone CAS number and molecular formula

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Compound of Interest		
Compound Name:	beta-Damascone	
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# An In-Depth Technical Guide to beta-Damascone

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **beta-damascone**, a significant fragrance and flavor compound with emerging biological activities. This document details its fundamental chemical properties, including its CAS number and molecular formula, and presents a thorough examination of its synthesis, analytical quantification, and biological signaling pathways. Detailed experimental protocols for both synthesis and analysis are provided to support practical laboratory applications. Furthermore, this guide includes structured data tables for key quantitative information and visual diagrams of chemical syntheses and biological pathways to facilitate a deeper understanding of **beta-damascone**'s chemistry and biological interactions.

## **Chemical and Physical Properties**

**beta-Damascone** is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. It is a key contributor to the aroma of roses and is utilized extensively in the fragrance industry.[1]

Table 1: Chemical Identifiers and Physical Properties of **beta-Damascone** 



Property	Value	Reference(s)
CAS Number	23726-91-2	[2]
Molecular Formula	C13H20O	[2]
Molecular Weight	192.30 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[3]
Density	0.934 g/mL at 20 °C	[4]
Boiling Point	67 °C at 152.6 °F	[3]
Flash Point	>100 °C (>212 °F)	[3]
Refractive Index	n20/D 1.498	[4]

# **Synthesis of beta-Damascone**

Several synthetic routes to **beta-damascone** have been developed, starting from various precursors. The selection of a particular method may depend on the availability of starting materials and laboratory capabilities.

## **Synthesis from Citral**

This pathway begins with the readily available and relatively inexpensive starting material, citral.[5][6]

#### Experimental Protocol:

- Synthesis of α-Cyclogeranic Acid:
  - In a reaction vessel, combine citral, a reducing agent (e.g., dipentene), a solvent (e.g., tert-butyl alcohol), and an aqueous solution of sodium dihydrogen phosphate.
  - Slowly add a solution of sodium chlorite at a temperature of 10-40 °C.[5][6]
  - Stir the reaction mixture at room temperature for 16-24 hours.[5][6]
  - Separate the organic phase and extract the aqueous phase with a suitable solvent.[5]

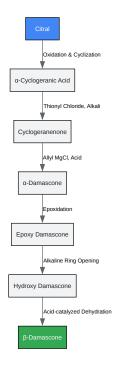
## Foundational & Exploratory





- Combine the organic phases and remove the solvent.[5]
- Neutralize the residue with a base, stir for 0.2-1 hour, and then separate the layers.[5]
- Acidify the aqueous phase to a pH of 1.8-2.2 with a suitable acid.[5]
- Separate the organic phase, extract the aqueous phase, combine the organic phases, and concentrate to yield crude α-cyclogeranic acid.[5]
- Conversion of α-Cyclogeranic Acid to α-Damascone:
  - Treat the α-cyclogeranic acid with thionyl chloride to form the corresponding acid chloride.
    [5]
  - Perform an alkaline elimination reaction to yield cyclogeranenone.
  - React the cyclogeranenone with allyl magnesium chloride.[5]
  - Conduct an acidic isomerization to obtain α-damascone.[5]
- Conversion of α-Damascone to beta-Damascone:
  - Subject α-damascone to epoxidation.[5]
  - Perform an alkaline ring-opening of the epoxide (e.g., using potassium carbonate in methanol) to yield a hydroxyl damascone intermediate.[5]
  - Carry out an acid-catalyzed dehydration to obtain **beta-damascone**.[5]





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Synthesis of **beta-Damascone** from Citral.

## Synthesis from beta-lonone

This synthetic route utilizes beta-ionone as the starting material and proceeds through an isoxazole intermediate.[7]

#### Experimental Protocol:

- Synthesis of beta-Ionone Oxime:
  - React beta-ionone with hydroxylamine hydrochloride in an alkaline environment (e.g., sodium acetate in an ethanol/water mixture) at 40-80°C for 1-5 hours.[7]
- Formation of beta-lonone Isoxazole Derivative:
  - React the beta-ionone oxime with a halogen (e.g., iodine) and a metal salt in a solvent at 40-100°C for 4-12 hours.[7]
- Synthesis of beta-Dihydrodamascenone:



- In a solvent at low temperature (-40°C to 0°C), react the isoxazole derivative with metallic sodium and an organic alcohol.[7]
- Synthesis of beta-Damascone:
  - In an organic solvent, add an initiator, beta-dihydrodamascenone, and a halogenated oxidant (e.g., N-bromosuccinimide).[7]
  - Heat the mixture to 40-100°C for 1-6 hours.[7]
  - Add a base and heat to 100-160°C for 10-24 hours to induce an elimination reaction,
    yielding the final product.[7]

# **Quantitative Analysis**

Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive method for the quantitative analysis of **beta-damascone** in various matrices, such as essential oils.[3][4]

## **Experimental Protocol for GC-MS Analysis**

Sample Preparation (Direct Dilution for Essential Oils):

- Accurately weigh a known amount of the essential oil.[4]
- Dissolve the oil in a suitable solvent (e.g., chloroform) to a known volume in a volumetric flask.[3][4]
- Transfer the diluted sample to a GC vial for analysis.[4]

Table 2: GC-MS Instrumentation and Conditions

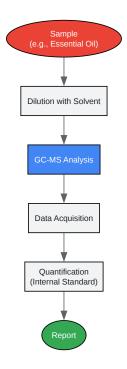


Parameter	Condition	Reference(s)
Carrier Gas	Helium at a constant flow rate of 1.2 mL/min	[2]
Injector	Split/Splitless at 250°C	[2]
Oven Program	Initial: 50°C (hold 1 min), Ramp 1: 15°C/min to 180°C, Ramp 2: 20°C/min to 250°C (hold 5 min)	[2][3]
Ion Source	Electron Ionization (EI) at 70 eV	[2]
Ion Source Temp.	230°C	[2]
Transfer Line Temp.	280°C	[2]
Acquisition Mode	Multiple Reaction Monitoring (MRM) for MS/MS	[2]

#### Data Analysis:

Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing a series of standard solutions of **beta-damascone** at known concentrations. The ratio of the peak area of **beta-damascone** to the internal standard is plotted against the concentration.[4]





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Experimental workflow for **beta-Damascone** analysis.

## **Biological Activity and Signaling Pathways**

Recent studies have highlighted the potential of **beta-damascone** and related compounds as modulators of key cellular signaling pathways involved in inflammation and cytoprotection.

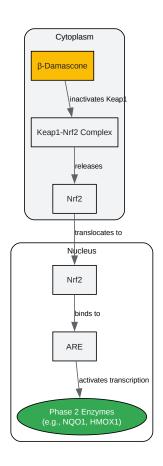
## Nrf2-Mediated Phase 2 Response

3-hydroxy-**beta-damascone**, a related compound, has been identified as a potent inducer of the transcription factor Nrf2 (NF-E2-related factor 2).[8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of phase 2 detoxifying and antioxidant enzymes.[9]

#### Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds like damascone derivatives can react with Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing their transcription.[10]





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Nrf2 signaling pathway activation by **beta-Damascone**.

## Inhibition of NF-κB Signaling

beta-Damascenone, a closely related compound, has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] The NF-κB pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development. The electrophilic nature of damascenones likely contributes to this inhibitory activity.[10]

## Conclusion

**beta-Damascone** is a multifaceted molecule with significant applications in the fragrance and flavor industries and emerging potential in the field of drug discovery due to its ability to modulate key signaling pathways like Nrf2 and NF-κB. This guide provides foundational knowledge and detailed protocols to support further research and development involving this compound. The provided synthesis routes, analytical methods, and insights into its biological



activity offer a solid basis for scientists and researchers to explore the full potential of **beta-damascone**.

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